molecular formula C13H14BrNO B8714180 1-(3-Bromo-4-methoxyphenyl)-2,5-dimethylpyrrole

1-(3-Bromo-4-methoxyphenyl)-2,5-dimethylpyrrole

Cat. No. B8714180
M. Wt: 280.16 g/mol
InChI Key: OQGWMJIPIZUXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877191

Procedure details

Using the general procedure described by S. P. Bruekelman, S. E. Leach, G. D. Meakins, and M. D. Tirel (J. Chem. Soc., Perkin Trans. 1, 1984, 2801-2807), acetic acid (0.50 mL, 0.52 g, 8.7 mmol) and sodium acetate trihydrate (70 mg, 0.51 mmol) were added to a solution of 2,5-hexanedione (8.0 mL, 7.8 g, 68 mmol) and 3-bromo-4-methoxyaniline (see Y. -Y. Lui, M. Minich, J. Labelled Compounds and Radiopharmaceuticals, 1981, 18, 791-797) in 40 mL of toluene. The mixture was heated to reflux for 2 h in a flask connected to a Dean-Stark trap. After cooling the mixture to room temperature, ethyl acetate (20 mL) was added and the solution was washed with 25 mL. each of water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The organic layer was dried (sodium sulfate), decanted, and evaporated to give brown crystals. Recrystallization from 20 mL of warm hexane cooled to 0° C. yielded 8.17 g of tan crystals (67% yield). 1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H, J=2 Hz), 7.14 (dd, 1H, J=9, 2 Hz), 6.96 (d, 1H, J=9 Hz), 5.87 (s, 2H), 3.95 (s, 3H), 2.02 (s, 6H). Mass spectrum (NH3CI): m/e=280 (M+1).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][C:6](=O)[CH2:7][CH2:8][C:9](=O)[CH3:10].[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[NH2:17].C(OCC)(=O)C>C1(C)C=CC=CC=1.O.O.O.C([O-])(=O)C.[Na+]>[Br:13][C:14]1[CH:15]=[C:16]([N:17]2[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]2[CH3:5])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=CC1OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
70 mg
Type
catalyst
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h in a flask
Duration
2 h
WASH
Type
WASH
Details
the solution was washed with 25 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give brown crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from 20 mL of warm hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)N1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.17 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.